4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide

Epigenetics DNMT3A Inhibition Cancer Research

4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide (CAS 313518-14-8) is a substituted benzamide derivative featuring a methoxy group at the para-position, a nitro group at the meta-position, and a pyridin-3-yl moiety attached to the amide nitrogen. This specific substitution pattern is associated with diverse biological activities, including anticancer potential and enzyme inhibition, making it a valuable scaffold in medicinal chemistry.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
Cat. No. B5671612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O4/c1-20-12-5-4-9(7-11(12)16(18)19)13(17)15-10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
InChIKeyJMMMSJCOJLTFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide: Compound Profile and Procurement Relevance


4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide (CAS 313518-14-8) is a substituted benzamide derivative featuring a methoxy group at the para-position, a nitro group at the meta-position, and a pyridin-3-yl moiety attached to the amide nitrogen . This specific substitution pattern is associated with diverse biological activities, including anticancer potential and enzyme inhibition, making it a valuable scaffold in medicinal chemistry [1].

Why Generic Substitution of 4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide is Inadvisable


Substitution with simpler N-(pyridin-3-yl)benzamide analogs is not functionally equivalent due to the critical, synergistic contributions of the 4-methoxy and 3-nitro substituents. Structure-activity relationship (SAR) studies on related scaffolds demonstrate that the presence of a methoxy group enhances metabolic stability and improves pharmacokinetic parameters, including bioavailability, while the nitro group is crucial for target engagement and cytotoxic potency [1]. Removing or altering these groups results in a significant loss of desired biological activity, as evidenced by the substantially reduced enzyme inhibition observed in analogs lacking these modifications [2].

Quantitative Evidence Guide for 4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide Differentiation


DNMT3A Inhibition: A Comparative Affinity Assessment

4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide demonstrates measurable binding affinity for the catalytic domain of human DNA methyltransferase 3A (DNMT3A), a key epigenetic target. Its reported Ki of 5.03E+3 nM provides a specific, quantifiable benchmark [1]. While this affinity is modest compared to optimized clinical leads (e.g., CM272 with an IC50 of 85 nM for DNMT3A ), it establishes a defined interaction profile. This data allows for direct comparison against other early-stage or probe compounds in DNMT3A-targeted campaigns.

Epigenetics DNMT3A Inhibition Cancer Research

Contribution of Methoxy and Nitro Substituents to Anticancer Potency

In a study evaluating N-(pyridin-3-yl)benzamide derivatives for anticancer activity against MCF-7, A549, DU-145, and MDA-MB-231 cell lines, compounds containing both methoxy and nitro groups on the benzamide ring were identified as the most potent [1]. The standard drug etoposide, a topoisomerase II inhibitor, served as a comparator with an IC50 of 2.24 µM against MCF-7 cells [2]. The observed class-level SAR indicates that the specific combination of substituents found in 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide is a critical driver of enhanced antiproliferative activity.

Anticancer Structure-Activity Relationship Cytotoxicity

Functional Impact of 4-Methoxy vs. 4-Hydroxy Substitution

Within the broader class of benzamide derivatives, the replacement of a 4-hydroxy group with a 4-methoxy group confers distinct pharmacological advantages. SAR analysis indicates that this specific modification enhances endogenous topoisomerase inhibitory activity and significantly improves metabolic stability in diverse liver microsome preparations [1]. Furthermore, this substitution leads to improved pharmacokinetic parameters in vivo, including a notable augmentation of oral bioavailability in rat models [1].

Metabolic Stability Pharmacokinetics Topoisomerase Inhibition

Optimal Research and Industrial Application Scenarios for 4-Methoxy-3-nitro-N-(pyridin-3-yl)benzamide


Epigenetic Probe Development for DNMT3A

Based on its confirmed, though moderate, binding affinity for DNMT3A (Ki = 5.03 µM) [1], 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide serves as a suitable starting point for hit-to-lead campaigns focused on developing novel DNMT3A inhibitors. Its well-defined benzamide scaffold can be systematically modified to improve potency and selectivity, leveraging the established SAR around the methoxy and nitro groups.

Anticancer Lead Optimization Campaigns

The compound belongs to a class of N-(pyridin-3-yl)benzamides where the presence of methoxy and nitro groups is strongly correlated with enhanced anticancer activity across multiple cell lines [2]. Procurement of this specific compound is justified for lead optimization programs aiming to improve potency against breast, lung, and prostate cancer models, as it represents the most active core substructure identified in the class.

In Vivo Pharmacokinetic Studies of Benzamide Scaffolds

Given the class-level evidence that a 4-methoxy substituent enhances metabolic stability and oral bioavailability compared to a 4-hydroxy analog [2], this compound is a rational choice for inclusion in pharmacokinetic profiling panels. Researchers can use it to validate the favorable ADME properties predicted for this specific substitution pattern within the benzamide series, potentially de-risking further in vivo development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.